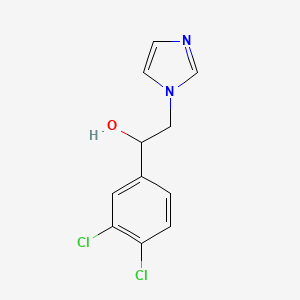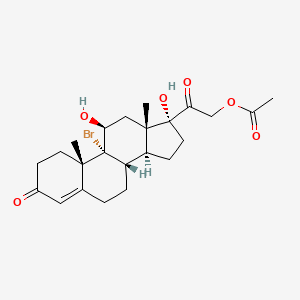
9-Bromo-11,17,21-trihydroxypregn-4-ene-3,20-dione21-acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of “9-Bromo-11,17,21-trihydroxypregn-4-ene-3,20-dione21-acetate” contains 64 bonds in total, including 33 non-H bonds, 4 multiple bonds, 4 rotatable bonds, 4 double bonds, 1 five-membered ring, 3 six-membered rings, 1 nine-membered ring, 2 ten-membered rings, 1 aliphatic ester, 2 aliphatic ketones, and 2 hydroxyl groups .Aplicaciones Científicas De Investigación
Synthesis and Chemical Reactions
Synthesis Pathways : Research has explored the synthesis of compounds related to 9-Bromo-11,17,21-trihydroxypregn-4-ene-3,20-dione21-acetate. For example, Kirk and Yeoh (1983) investigated syntheses of similar compounds like 19,21-dihydroxypregn-4-ene-3,20-dione, which is synthesized from 3β-acetoxypregn-5-en-20-one. This involves the 'hypoiodite reaction', Henbest acetoxylation, and several oxidation and cleavage steps (Kirk & Yeoh, 1983).
Chemical Modifications and Derivatives : Various studies have focused on the chemical modifications and derivatives of similar steroid compounds. For instance, Numazawa and Nagaoka (1985) researched the reaction of 21-bromo-3β-hydroxy-17α-methoxypregn-5-en-20-one with sodium methoxide, resulting in the production of aldehyde and hydroxy derivatives (Numazawa & Nagaoka, 1985).
Steroid Conversion and Isolation : The conversion of similar steroids and the isolation of specific derivatives have been subjects of research. For example, Klein et al. (1972) developed a method for the simultaneous measurement of various C-21 corticosteroids, emphasizing the significance of these steroids in physiological processes (Klein, de Levie, & Giroud, 1972).
Biological Activity and Pharmacology
Biological Activity Studies : There have been studies on the biological activity of related steroids. For instance, Dorfman, Kincl, and Ringold (1961) studied the biological activity of 9α,11β-dihalo corticoids, providing insights into the biological roles and potential therapeutic applications of these compounds (Dorfman, Kincl, & Ringold, 1961).
Pharmacological Profiles : Research on the pharmacological profiles of similar steroids, such as halopredone acetate, has been conducted. Bianchetti et al. (1977) compared the topical anti-inflammatory activity of halopredone acetate with other steroids, highlighting the unique properties and potential applications of these compounds in medical treatments (Bianchetti, Bossoni, Guarneri, Giudici, & Riva, 1977).
Safety and Hazards
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for 9-Bromo-11,17,21-trihydroxypregn-4-ene-3,20-dione21-acetate involves the conversion of pregnenolone to the target compound through a series of chemical reactions.", "Starting Materials": [ "Pregnenolone", "Bromine", "Sodium hydroxide", "Acetic anhydride", "Pyridine", "Hydrochloric acid", "Sodium bicarbonate", "Methanol", "Chloroform" ], "Reaction": [ "Step 1: Pregnenolone is reacted with bromine in chloroform to form 9-Bromo-pregnenolone.", "Step 2: 9-Bromo-pregnenolone is treated with sodium hydroxide to form 9-Bromo-11-hydroxypregnenolone.", "Step 3: 9-Bromo-11-hydroxypregnenolone is reacted with acetic anhydride and pyridine to form 9-Bromo-11-acetoxypregnenolone.", "Step 4: 9-Bromo-11-acetoxypregnenolone is treated with hydrochloric acid to form 9-Bromo-11-hydroxypregna-4,20-diene-3-one.", "Step 5: 9-Bromo-11-hydroxypregna-4,20-diene-3-one is reacted with sodium bicarbonate and methanol to form 9-Bromo-11,17-dihydroxypregna-4,20-diene-3-one.", "Step 6: 9-Bromo-11,17-dihydroxypregna-4,20-diene-3-one is treated with acetic anhydride and pyridine to form 9-Bromo-11,17-diacetoxypregna-4,20-diene-3-one.", "Step 7: 9-Bromo-11,17-diacetoxypregna-4,20-diene-3-one is hydrolyzed with sodium hydroxide to form 9-Bromo-11,17-dihydroxypregna-4,20-diene-3-one.", "Step 8: 9-Bromo-11,17-dihydroxypregna-4,20-diene-3-one is reacted with acetic anhydride and pyridine to form 9-Bromo-11,17,21-triacetoxypregna-4,20-diene-3-one.", "Step 9: 9-Bromo-11,17,21-triacetoxypregna-4,20-diene-3-one is hydrolyzed with sodium hydroxide to form 9-Bromo-11,17,21-trihydroxypregna-4,20-diene-3-one.", "Step 10: 9-Bromo-11,17,21-trihydroxypregna-4,20-diene-3-one is reacted with acetic anhydride and pyridine to form 9-Bromo-11,17,21-trihydroxypregn-4-ene-3,20-dione21-acetate, the target compound." ] } | |
Número CAS |
50733-54-5 |
Fórmula molecular |
C23H31BrO6 |
Peso molecular |
483.4 g/mol |
Nombre IUPAC |
[2-[(8S,9R,10S,13S,14S,17R)-9-bromo-11,17-dihydroxy-10,13-dimethyl-3-oxo-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate |
InChI |
InChI=1S/C23H31BrO6/c1-13(25)30-12-19(28)22(29)9-7-16-17-5-4-14-10-15(26)6-8-20(14,2)23(17,24)18(27)11-21(16,22)3/h10,16-18,27,29H,4-9,11-12H2,1-3H3/t16-,17-,18?,20-,21-,22-,23-/m0/s1 |
Clave InChI |
FBMHNHAHWIHHDH-NEZUNNADSA-N |
SMILES isomérico |
CC(=O)OCC(=O)[C@]1(CC[C@@H]2[C@@]1(CC([C@]3([C@H]2CCC4=CC(=O)CC[C@@]43C)Br)O)C)O |
SMILES |
CC(=O)OCC(=O)C1(CCC2C1(CC(C3(C2CCC4=CC(=O)CCC43C)Br)O)C)O |
SMILES canónico |
CC(=O)OCC(=O)C1(CCC2C1(CC(C3(C2CCC4=CC(=O)CCC43C)Br)O)C)O |
Apariencia |
Solid powder |
Pureza |
> 95% |
Cantidad |
Milligrams-Grams |
Sinónimos |
9-Bromo-11,17,21-trihydroxypregn-4-ene-3,20-dione 21-acetate |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


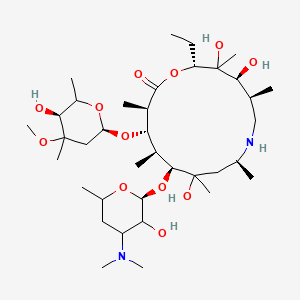
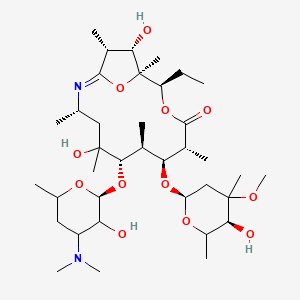
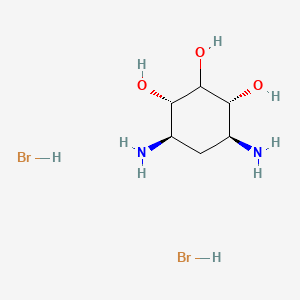
![(2R,3S,4S,5R,6R)-2-[(1R)-1-aminoethyl]-6-[(1R,2R,3S,4R,6S)-4,6-diamino-3-[(2R,3R,4R,5R)-3,5-dihydroxy-5-methyl-4-(methylamino)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxyoxane-3,4,5-triol](/img/structure/B601499.png)

![2-(4-Fluorophenyl)-8,8-dimethyl-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine](/img/structure/B601503.png)
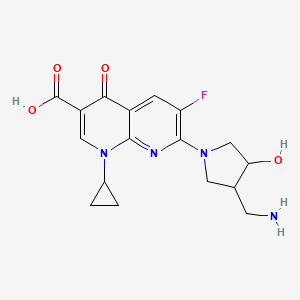
![7-bromo-6-chloro-3-[3-[(2S)-3-hydroxypiperidin-2-yl]-2-oxopropyl]quinazolin-4-one;hydrochloride](/img/structure/B601507.png)
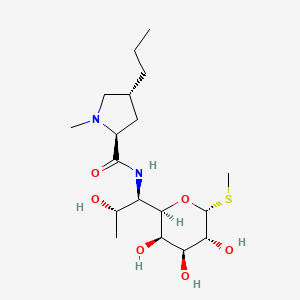
![9-Des[(4-chlorophenyl)methylene]-9-oxo Lumefantrine](/img/structure/B601513.png)
